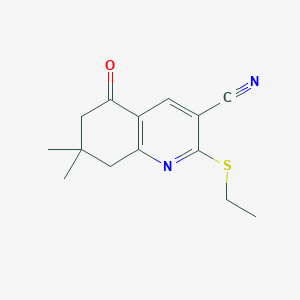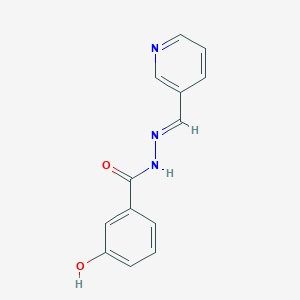
MFCD03465221
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03465221 is a chemical compound with unique properties that have garnered interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03465221 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods often involve optimizing these conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: MFCD03465221 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Understanding these products is crucial for predicting the compound’s behavior in different environments and applications.
Scientific Research Applications
MFCD03465221 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions. In biology, it may play a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD03465221 involves its interaction with specific molecular targets and pathways. Understanding these interactions is essential for predicting its effects and potential applications. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds: MFCD03465221 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or properties
Uniqueness: The uniqueness of this compound lies in its specific properties and potential applications. Comparing it with similar compounds can help identify its strengths and potential areas for further research and development.
Conclusion
This compound is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its uses and benefits. Further research and development can help unlock its full potential and contribute to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-hydroxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-5-1-4-11(7-12)13(18)16-15-9-10-3-2-6-14-8-10/h1-9,17H,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKZDZEBQHNNO-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chloro-3-pyridinyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B7776587.png)
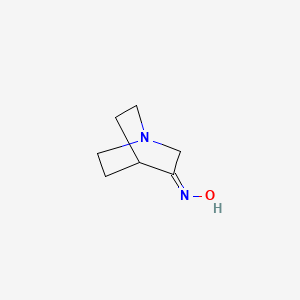
![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7776598.png)
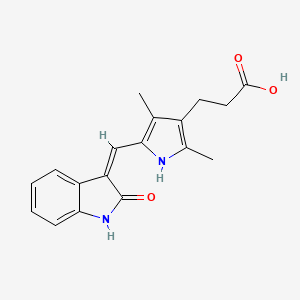

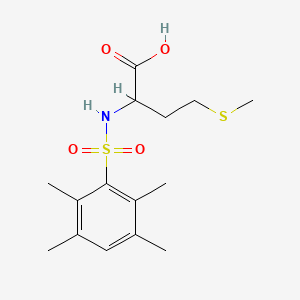
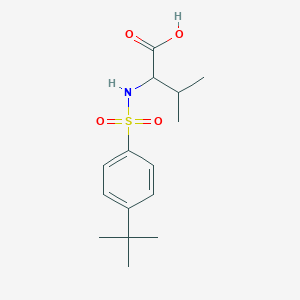
![3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7776676.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B7776680.png)
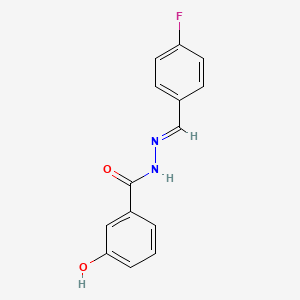
![2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B7776693.png)
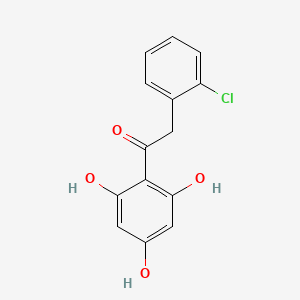
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(2,6-dimethylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7776702.png)
